6-Chloro-3-methoxy-quinoxalin-5-ol
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Overview
Description
6-chloro-3-(methyloxy)-5-quinoxalinol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(methyloxy)-5-quinoxalinol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with glyoxal in the presence of a base to form the quinoxaline ring. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of 6-chloro-3-(methyloxy)-5-quinoxalinol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(methyloxy)-5-quinoxalinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 6-chloro-3-(methyloxy)-5-quinoxalinol derivatives with reduced functional groups.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-chloro-3-(methyloxy)-5-quinoxalinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(methyloxy)-5-quinoxalinol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(methyloxy)-quinoxaline
- 5-chloro-3-(methyloxy)-quinoxalinol
- 6-chloro-2-(methyloxy)-quinoxalinol
Uniqueness
6-chloro-3-(methyloxy)-5-quinoxalinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups at specific positions on the quinoxaline ring can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-3-methoxyquinoxalin-5-ol |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-7-4-11-6-3-2-5(10)9(13)8(6)12-7/h2-4,13H,1H3 |
InChI Key |
SSVMXOMGBHUCFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=CC(=C(C2=N1)O)Cl |
Origin of Product |
United States |
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